molecular formula C9H6NNaO B1657856 sodium;3-oxo-2-phenylpropanenitrile CAS No. 5841-71-4

sodium;3-oxo-2-phenylpropanenitrile

Cat. No.: B1657856
CAS No.: 5841-71-4
M. Wt: 167.14
InChI Key: BRFDMNAYZYMYAW-UHFFFAOYSA-N
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Description

sodium;3-oxo-2-phenylpropanenitrile is a chemical compound with diverse applications in scientific research. It is known for its utility in organic synthesis and pharmaceuticals. The compound’s structure consists of a sodium ion bonded to a cyano group, a keto group, and a phenyl group, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-oxo-2-phenylpropanenitrile typically involves the reaction of sodium cyanide with 2-oxo-1-phenylethan-1-ide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: sodium;3-oxo-2-phenylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The cyano group can be substituted with other nucleophiles, leading to the formation of amides, esters, and other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides, esters, and other derivatives.

Scientific Research Applications

sodium;3-oxo-2-phenylpropanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for various chemical transformations.

    Biology: The compound is utilized in biochemical assays and as a building block for biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: this compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of sodium;3-oxo-2-phenylpropanenitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the keto group can undergo electrophilic substitution. These properties make it a versatile reagent in organic synthesis .

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on the specific application. In biochemical assays, it can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

sodium;3-oxo-2-phenylpropanenitrile can be compared with other similar compounds, such as:

  • Sodium 2-cyano-3-oxo-3-phenylpropanoate
  • Sodium 1-cyano-2-oxo-2-phenylethan-1-ide
  • Sodium 2-cyano-3-oxo-2-phenylpropanoate

Uniqueness: The unique combination of the cyano, keto, and phenyl groups in this compound provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable reagent in various fields of scientific research .

Properties

IUPAC Name

sodium;3-oxo-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6NO.Na/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,7H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFDMNAYZYMYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[C-](C=O)C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5841-71-4
Record name Benzeneacetonitrile, α-formyl-, ion(1-), sodium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5841-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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